(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid chemical properties
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid: Properties, Applications, and Synthetic Utility
Executive Summary
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a specialized aryl boronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising a reactive boronic acid group, an electron-withdrawing chloro substituent, and a sterically demanding tert-butylcarbamoyl moiety—renders it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, core applications in palladium-catalyzed cross-coupling reactions, and its potential role in drug discovery programs. A detailed, field-proven protocol for its use in the Suzuki-Miyaura reaction is presented, underscoring its practical utility for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Boronic acids have emerged from relative obscurity to become indispensable tools in synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction enables the formation of carbon-carbon bonds between sp²-hybridized centers with remarkable efficiency, selectivity, and functional group tolerance.[3] Beyond their synthetic utility, the boronic acid moiety itself is a recognized pharmacophore, capable of forming reversible covalent interactions with active site serines in enzymes, a feature famously exploited in the proteasome inhibitor drug Bortezomib (Velcade®).[4][5]
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (Figure 1) is a prime example of a highly functionalized, next-generation building block. Its structure is strategically designed:
-
The Boronic Acid Group: The primary reactive site for palladium-catalyzed cross-coupling.
-
The 4-Chloro Substituent: Modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions and imparting metabolic stability in potential drug candidates.
-
The 3-(tert-Butylcarbamoyl) Group: Introduces significant steric bulk and provides hydrogen bond donor-acceptor capabilities. This group can direct metallation reactions, influence the conformation of the final product, and serve as a key interaction point with biological targets.
This guide delves into the core chemical properties and synthetic applications of this reagent, providing the technical insights necessary for its successful implementation in research and development settings.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Core Chemical Properties
The key identifiers and physicochemical properties of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 871332-72-8 | [6][7] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [6][7][8] |
| Molecular Weight | 255.51 g/mol | [6][7][8] |
| MDL Number | MFCD07783864 | [6][8] |
| SMILES | ClC1=CC=C(B(O)O)C=C1C(NC(C)(C)C)=O | [6][8] |
| LogP | 0.93900 | [7] |
| PSA (Polar Surface Area) | 69.56 Ų | [7] |
Stability and Storage
Like many boronic acids, this compound is susceptible to dehydration to form boroxines (cyclic anhydrides) upon standing. While this process is often reversible upon exposure to water during reaction setup, it can affect the reagent's stoichiometry.
Recommended Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to minimize degradation.[6][8][9] Keep the container tightly sealed.
Safety and Handling
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is classified as an irritant. Adherence to standard laboratory safety protocols is essential.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]
-
Precautionary Measures:
-
P261: Avoid breathing dust.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[1]
Mechanistic Rationale
The Suzuki-Miyaura reaction cycle, catalyzed by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (the (3-(tert-Butylcarbamoyl)-4-chlorophenyl) moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex from the boronic acid, which facilitates this step.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
The electronic and steric features of the title compound are significant. The electron-withdrawing nature of the substituents can slightly decrease the nucleophilicity of the arylboronic acid, which may necessitate slightly more forcing conditions or a more electron-rich phosphine ligand on the palladium catalyst compared to simpler arylboronic acids.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-(4-methoxyphenyl)-N-(tert-butyl)benzamide
This protocol describes a representative coupling reaction with 4-bromoanisole. It is designed as a self-validating system, with clear steps for setup, monitoring, and purification.
Materials:
-
(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (1.0 equiv, 256 mg)
-
4-Bromoanisole (1.1 equiv, 143 μL, 206 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv, 25 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, 415 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid (256 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Causality: An oven-dried flask prevents premature decomposition of the catalyst and boronic acid by moisture. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a broad range of Suzuki couplings. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, and removing air prevents catalyst deactivation and ensures high yields.
-
-
Solvent and Reagent Addition: Under a positive pressure of argon, add 1,4-dioxane (5 mL), followed by water (1 mL), and finally 4-bromoanisole (143 μL, 1.1 mmol) via syringe.
-
Causality: A dioxane/water solvent system is highly effective for Suzuki couplings, as it dissolves both the organic reagents and the inorganic base. Water is essential for the catalytic cycle, particularly for the formation of the boronate "ate" complex. Adding the aryl halide last ensures all other components are well-mixed.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Causality: Heating accelerates all steps of the catalytic cycle, particularly the oxidative addition, leading to a reasonable reaction time. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
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GlobalChemMall. "(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid."[Link]
-
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Lead Sciences. "(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid."[Link]
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Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. [Link]
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Pi Chemicals. "Material Safety Data Sheet - 4-Chlorophenylboronic acid."[Link]
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Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4999. [Link]
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PubChem. "(3-Carbamoyl-4-chlorophenyl)boronic acid." National Center for Biotechnology Information. [Link]
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Organic Syntheses. "RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO AN N-tert-BUTANESULFINYLIMINE."[Link]
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Organic Chemistry Portal. "Suzuki Coupling."[Link]
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Fisher Scientific. "SAFETY DATA SHEET - 4-Chlorophenylboronic acid."[Link]
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WIPO Patentscope. "CN110054642 - Preparation method of 4-chlorophenylboronic acid."[Link]
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Knapp, D. M., et al. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 14(7), 1800–1803. [Link]
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Gate Chemistry. (2018). "Suzuki Coupling Mechanism and Applications." YouTube. [Link]
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